molecular formula C14H11N3 B1321463 4-(Naphthalen-1-yl)pyrimidin-2-amine CAS No. 199865-57-1

4-(Naphthalen-1-yl)pyrimidin-2-amine

Cat. No.: B1321463
CAS No.: 199865-57-1
M. Wt: 221.26 g/mol
InChI Key: GWDXAKCWBPZHCK-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Biochemical Analysis

Biochemical Properties

4-(Naphthalen-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding can occur through hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can affect various signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)pyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 1-bromonaphthalene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the naphthyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Potassium carbonate in dimethylformamide or sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Naphthalen-1-yl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-2-yl)pyrimidin-2-amine
  • 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
  • N-(Pyridin-2-yl)amides

Uniqueness

4-(Naphthalen-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyl group and pyrimidine ring system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(Naphthalen-1-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a naphthyl group, which enhances its lipophilicity and may improve its cellular membrane penetration capabilities. This article explores the biological activities associated with this compound, particularly its anticancer properties, enzyme inhibition, and potential pharmacological applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H10N2\text{C}_{13}\text{H}_{10}\text{N}_{2}

This structure includes:

  • A pyrimidine ring (C4H4N2)
  • A naphthyl group (C10H8) attached at the 4-position of the pyrimidine ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has shown effectiveness against:

Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values suggest that the compound possesses a potent inhibitory effect on the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly protein kinases, which are crucial in cancer signaling pathways. The compound has demonstrated inhibitory activity against several kinases, including:

EnzymeInhibition IC50 (µM)
EGFR0.24
Src0.96
IL-6% of control = 20%

These findings indicate that the compound may interfere with critical signaling pathways involved in tumor growth and metastasis .

Mechanistic Studies

The mechanism of action for this compound involves binding to specific targets within cancer cells, leading to apoptosis and cell cycle arrest. Interaction studies have utilized techniques such as molecular docking and surface plasmon resonance to elucidate these mechanisms, providing insights into how structural modifications might enhance efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound to explore their biological activities:

  • Synthesis of Derivatives : Various derivatives were synthesized and tested against multiple cancer cell lines, showing varying degrees of potency.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of selected derivatives, highlighting their potential for clinical application.

Properties

IUPAC Name

4-naphthalen-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDXAKCWBPZHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-6-chloro-4-(naphth-1-yl)-pyrimidine (170 mg) was dissolved in 10 mL of methyl alcohol at 0° C. 10% Palladium on activated carbon (70 mg) and approximately 1 mL of 20% sodium hydroxide were added to the solution, and the mixture was hydrogenated (1 atmosphere) for 1 hour to give solid 2-amino-4-(naphth-1-yl)-pyrimidine (80 mg). Treatment of the solid with hydrochloric acid/ethyl alcohol yielded 2-amino-4-(naphth-1-yl)-pyrimidine hydrochloride (25 mg), m.p. 181°-184° C.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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